molecular formula C16H20N2O3 B2461022 4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol CAS No. 890092-69-0

4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol

Cat. No.: B2461022
CAS No.: 890092-69-0
M. Wt: 288.347
InChI Key: MLWLWEGDMCSRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a 4-methoxyphenyl group. The isoxazole is tethered to a piperidine ring, which is further substituted with a hydroxyl group and a methyl group at position 4 (). This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and steric bulk from the methyl group, which may influence biological activity and solubility.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18-9-7-16(19,8-10-18)15-11-14(17-21-15)12-3-5-13(20-2)6-4-12/h3-6,11,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWLWEGDMCSRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Nitriles

A widely reported method for isoxazole synthesis involves the reaction of β-keto nitriles with hydroxylamine. For 3-(4-methoxyphenyl)isoxazol-5-yl derivatives, the following steps are employed:

  • Synthesis of 4-methoxyphenylacetonitrile oxide :
    • 4-Methoxybenzaldehyde is treated with hydroxylamine hydrochloride to form the corresponding aldoxime.
    • Chlorination (e.g., using N-chlorosuccinimide) yields the nitrile oxide.
  • 1,3-Dipolar Cycloaddition :
    • The nitrile oxide reacts with acetylene derivatives (e.g., ethyl propiolate) to form the isoxazole ring.
    • Substituent at the 5-position is dictated by the acetylene’s structure.

Example Reaction
$$
\text{4-Methoxybenzaldehyde} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Aldoxime} \xrightarrow{\text{NCS}} \text{Nitrile Oxide} \xrightarrow{\text{HC≡C-COOEt}} \text{3-(4-Methoxyphenyl)isoxazole-5-carboxylate}
$$
The ester is hydrolyzed to the acid, which can be further functionalized.

Palladium-Catalyzed Cross-Coupling

For introducing the piperidine moiety, a halogenated isoxazole (e.g., 5-bromo-3-(4-methoxyphenyl)isoxazole) serves as a coupling partner. Suzuki-Miyaura coupling with a boronic acid-functionalized piperidine is feasible but requires advanced boronate synthesis.

Synthesis of the 1-Methylpiperidin-4-ol Scaffold

Reductive Amination

A common route to piperidines involves cyclization of amino ketones:

  • Mannich Reaction :
    • 4-Piperidone is treated with methylamine and formaldehyde under acidic conditions to form 1-methyl-4-piperidone.
  • Reduction :
    • The ketone is reduced to the alcohol using NaBH₄ or LiAlH₄, yielding 1-methylpiperidin-4-ol.

Reaction Pathway
$$
\text{4-Piperidone} \xrightarrow[\text{HCHO}]{\text{MeNH}2} \text{1-Methyl-4-piperidone} \xrightarrow{\text{NaBH}4} \text{1-Methylpiperidin-4-ol}
$$

Grignard Addition to 4-Piperidone

To introduce the ethynyl group for subsequent cycloaddition:

  • Protection of 4-Piperidone :
    • The ketone is protected as a ketal (e.g., ethylene glycol) to prevent side reactions.
  • Methylation :
    • The nitrogen is alkylated using methyl iodide.
  • Deprotection and Alkyne Formation :
    • The ketal is removed, and the ketone is treated with ethynylmagnesium bromide to form 4-ethynyl-1-methylpiperidin-4-ol.

Convergent Synthesis via 1,3-Dipolar Cycloaddition

The most efficient route involves in situ formation of the isoxazole ring on the piperidine scaffold:

  • Preparation of 4-Ethynyl-1-methylpiperidin-4-ol :
    • As detailed in Section 3.2.
  • Nitrile Oxide Generation :
    • 4-Methoxybenzaldehyde oxime is chlorinated to form the nitrile oxide.
  • Cycloaddition :
    • The nitrile oxide reacts with the ethynyl-piperidine under mild conditions (RT, toluene) to yield the target compound.

Key Reaction
$$
\text{4-Ethynyl-1-methylpiperidin-4-ol} + \text{Nitrile Oxide} \rightarrow \text{4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol}
$$

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A halogenated isoxazole (e.g., 5-fluoro-3-(4-methoxyphenyl)isoxazole) reacts with 1-methylpiperidin-4-olate under basic conditions. However, tertiary alkoxides are poor nucleophiles, limiting yield.

Mitsunobu Reaction

Coupling a hydroxyl-containing isoxazole with 1-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is less favored due to competing side reactions.

Optimization and Challenges

  • Protection Strategies : The tertiary hydroxyl group in 1-methylpiperidin-4-ol necessitates protection (e.g., silyl ethers) during Grignard or coupling reactions to prevent oxidation or elimination.
  • Stereochemical Control : The quaternary carbon at the piperidine’s 4-position may lead to racemization, requiring chiral auxiliaries or asymmetric catalysis.
  • Yield Improvements : Cycloaddition reactions typically achieve 60–75% yields, necessitating chromatographic purification.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–6.8 ppm, isoxazole proton at δ 6.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 288.34 [M+H]⁺.
  • HPLC : Purity >95% using C18 columns and acetonitrile/water gradients.

Industrial-Scale Considerations

  • Cost-Efficiency : Cycloaddition routes are preferred for scalability, avoiding expensive palladium catalysts.
  • Green Chemistry : Aqueous workups and solvent recycling (e.g., toluene) minimize environmental impact.

Chemical Reactions Analysis

Demethylation of the Methoxy Group

The 4-methoxyphenyl substituent can undergo demethylation to yield phenolic derivatives. This is critical for enhancing biological activity in drug candidates.

  • Reagents : BBr₃ in CH₂Cl₂ at −78°C to room temperature .

  • Outcome : Conversion of −OCH₃ to −OH with >90% efficiency in structurally similar compounds .

Example :

4-MethoxyphenylisoxazoleBBr34-Hydroxyphenylisoxazole+CH3Br\text{4-Methoxyphenylisoxazole} \xrightarrow{\text{BBr}_3} \text{4-Hydroxyphenylisoxazole} + \text{CH}_3\text{Br}

Functionalization of the Piperidine Ring

The 1-methylpiperidin-4-ol moiety participates in:

a) Alkylation

  • Conditions : Alkyl halides (e.g., propargyl bromide) with NaH in THF .

  • Application : Introduces side chains for enhanced pharmacokinetic properties .

b) Oxidation

  • Reagents : Dess-Martin periodinane oxidizes the hydroxyl group to a ketone .

  • Yield : ~70–80% for analogous piperidine-derived ketones .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes bromination or nitration at the 4-position under mild conditions:

  • Bromination : NBS (1.1 equiv) in CCl₄ at 0°C to rt .

  • Nitration : HNO₃/H₂SO₄ at 0°C, yielding nitroisoxazoles for further reduction .

Example :

Isoxazole+NBSCCl44-Bromoisoxazole+Succinimide\text{Isoxazole} + \text{NBS} \xrightarrow{\text{CCl}_4} \text{4-Bromoisoxazole} + \text{Succinimide}

Stability Under Acidic/Basic Conditions

  • Acid Stability : Isoxazole rings remain intact in dilute HCl but decompose in concentrated H₂SO₄ .

  • Base Stability : Resistant to hydrolysis in aqueous NaOH at rt but degrade under reflux .

Comparative Reactivity Insights

  • Isoxazole vs. Imidazole : Isoxazoles are less nucleophilic than imidazoles, reducing susceptibility to electrophilic attacks without catalysts .

  • Piperidine Modifications : The 4-hydroxy group enables hydrogen bonding, while N-methylation prevents unwanted quaternization .

Scientific Research Applications

The compound's structure suggests diverse biological activities, particularly in pharmacology. Its isoxazole and piperidine moieties are known to interact with various biological targets, making it a candidate for several therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. A study focusing on isoxazole derivatives found that they could inhibit the proliferation of cancer cells, suggesting that 4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol may have similar effects.

Table 1: Antitumor Activity of Isoxazole Derivatives

CompoundCancer TypeMechanism of ActionReference
ABreastInhibition of cell cycle progression
BLungInduction of apoptosis
CColonInhibition of angiogenesis

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a potential neuroprotective agent. Studies have shown that related compounds can modulate neurotransmitter systems, which could lead to therapeutic effects in neurodegenerative diseases.

Table 2: Neuroprotective Activity of Related Compounds

CompoundDisease ModelObserved EffectReference
DAlzheimer'sReduced amyloid plaque formation
EParkinson'sProtection against dopaminergic neuron loss

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into potential applications:

  • Study on Anticancer Properties : A recent study evaluated a series of isoxazole derivatives for their anticancer activity against multiple cell lines, demonstrating significant inhibition rates and suggesting further exploration for drug development.
  • Neuroimaging Applications : Research has indicated that isoxazole derivatives could serve as positron emission tomography (PET) ligands, allowing visualization of brain targets and enhancing understanding of neurological disorders.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Isoxazole-Heterocycle Hybrids

The compound belongs to a broader class of isoxazole derivatives linked to nitrogenous heterocycles. Key analogs include:

Piperidine/Piperazine-Based Analogs
  • Tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d): Contains a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group and a pyrimidine-thio linker.
  • 1-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperidin-4-one (6j) : Features a piperidin-4-one core, introducing a ketone group that enhances polarity. Its melting point (125–127°C) and yield (50%) highlight differences in crystallinity and reactivity compared to the hydroxylated piperidine in the target compound.
Morpholine-Based Analogs
  • 4-(2-(((3-(4-Methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)morpholine (6g) : Substitutes piperidine with morpholine, increasing oxygen content and polarity. Its lower melting point (104–106°C) compared to piperidine analogs suggests reduced molecular rigidity.
Other Heterocyclic Systems
  • Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate : Shares the 4-methoxyphenyl-isoxazole moiety but replaces the piperidine with an ester group. This structural simplification results in higher lipophilicity (similarity score: 0.93 vs. target compound).

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Analogs
Compound Name Core Heterocycle Key Substituents Melting Point (°C) Yield (%)
Target Compound Piperidine 4-OH, 1-methyl Not reported Not reported
6d () Piperazine Boc-protected, pyrimidine-thio linker 120–122 55
6g () Morpholine Pyrimidine-thio linker 104–106 54
6j () Piperidin-4-one Ketone group 125–127 50
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate () None Ester group Not reported Not reported
  • Aromatic Substituents : Compounds with 4-methoxyphenyl (e.g., 6d, 6g) exhibit higher polarity than those with p-tolyl (e.g., 6c, 6i).
  • Linker Groups : Pyrimidine-thio linkers (as in 6d, 6g) may enhance π-π stacking interactions compared to direct heterocycle attachments.

Biological Activity

The compound 4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol is a notable member of the isoxazole and piperidine classes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3} . The structure features a piperidine ring, an isoxazole moiety, and a methoxyphenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and isoxazole rings have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Compound TypeTarget BacteriaActivity Level
IsoxazoleSalmonella typhiModerate
PiperidineBacillus subtilisStrong

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar piperidine derivatives have been evaluated for their efficacy against breast cancer cell lines, showing promising results in inhibiting cell proliferation . The combination of these compounds with established chemotherapeutics like doxorubicin has indicated a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .

Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The enzyme inhibitory activity was assessed through various assays, demonstrating significant potency compared to standard inhibitors .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Enzymes : The compound binds to active sites on enzymes such as AChE, preventing substrate hydrolysis and leading to increased acetylcholine levels in synaptic clefts.
  • Cellular Uptake : The lipophilic nature due to the methoxy group enhances cellular permeability, allowing for effective intracellular concentrations.
  • Receptor Modulation : Potential interactions with various receptors may contribute to its anticancer and antimicrobial effects.

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the introduction of the methoxyphenyl group significantly improved the cytotoxic effects of piperidine derivatives. The combination treatment with doxorubicin resulted in a notable decrease in cell viability compared to monotherapy .

Case Study 2: Antimicrobial Screening

A series of synthesized derivatives were screened for antibacterial activity against common pathogens. Results indicated that compounds featuring the isoxazole structure demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to improved antimicrobial properties .

Q & A

Q. Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

How do structural features like the 4-methoxyphenyl group and piperidine hydroxyl influence reactivity and biological activity?

Q. Basic Research Focus

  • 4-Methoxyphenyl Group : Enhances electron density via the methoxy group, improving π-π stacking with biological targets (e.g., enzymes or receptors) .
  • Piperidine Hydroxyl : Facilitates hydrogen bonding with active sites, critical for target affinity. Steric effects from the 1-methyl group may modulate selectivity .
  • Isoxazole Ring : Acts as a bioisostere for ester or amide groups, improving metabolic stability .

Methodological Insight : Compare with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl derivatives) to isolate substituent effects .

What strategies optimize reaction yields during the synthesis of this compound?

Q. Advanced Research Focus

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling efficiency .
  • Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions (>98%) .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Replicate Assays : Validate conflicting results (e.g., IC50_{50} values) under standardized conditions (pH, cell lines, incubation times) .
  • Structural Analog Testing : Compare activity across derivatives to identify substituent-specific trends (e.g., methoxy vs. hydroxy groups) .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict target interactions and guide structural modifications?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding modes with suspected targets (e.g., kinases or GPCRs) .
  • QSAR Analysis : Correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity data .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with favorable ΔG values .

What analytical methods ensure purity and stability of this compound in research applications?

Q. Basic Research Focus

  • HPLC-PDA : Monitor purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage recommendations .
  • Karl Fischer Titration : Quantify water content to prevent hydrolysis of the isoxazole ring .

How does substituent variation on the phenyl ring impact pharmacological profiles?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., Cl) : Increase metabolic stability but may reduce solubility. Test in hepatocyte clearance assays .
  • Electron-Donating Groups (e.g., OMe) : Enhance target affinity but could increase CYP450 inhibition risks .
  • Steric Modifications : Introduce ortho-substituents to probe active site flexibility via SPR or crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.